molecular formula C8H8N6O4 B2731521 methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001499-88-2

methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B2731521
CAS No.: 1001499-88-2
M. Wt: 252.19
InChI Key: GLKSPJCMKJXCRX-UHFFFAOYSA-N
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Description

Methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a nitro-functionalized 1,2,4-triazole moiety via a methylene bridge.

Properties

IUPAC Name

methyl 1-[(3-nitro-1,2,4-triazol-1-yl)methyl]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O4/c1-18-7(15)6-2-3-12(10-6)5-13-4-9-8(11-13)14(16)17/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKSPJCMKJXCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with a pyrazole derivative under specific conditions. One common method includes the use of dibromisocyanuric acid as a catalyst . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediates followed by their coupling under optimized conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dibromisocyanuric acid, DIBAL-H, and various nucleophiles. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amino derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Pyrazole Hybrid Scaffolds

Table 1: Key Structural and Molecular Features of Analogues
Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source
Methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate (Target) C9H9N5O4 263.21 Nitro-triazole, methyl ester Not explicitly listed
Methyl 1-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-1H-pyrazole-3-carboxylate C9H12N6O2S 276.30 Amino-methyl-triazole, thioether 956392-66-8
Methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate C9H9F3N6O2S 322.27 Trifluoromethyl-triazole, thioether 956392-54-4
N-Ethyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide C10H14N6O 234.26 Triazole-ethyl, carboxamide Not explicitly listed
Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate C5H6N4O4 186.12 Nitro-triazole, acetate ester 70965-23-0
Key Observations:
  • Nitro Group Influence: The target compound’s nitro group on the triazole ring may enhance electrophilic reactivity compared to amino or trifluoromethyl substituents in analogues (e.g., 956392-66-8, 956392-54-4). This could affect stability, solubility, or biological activity .
  • Linkage Variations : The methylene bridge in the target contrasts with thioether linkages in other derivatives (), which may alter metabolic stability or binding interactions in pesticidal applications .
  • Ester vs.

Functional Analogues in Agrochemicals

Table 2: Triazole-Containing Pesticides for Comparative Analysis
Compound Name Molecular Formula Use Key Structural Features Trade Names Source
Ipconazole C18H24ClN3O Fungicide Triazole, cyclopentanol, chlorophenyl Not listed
Epoxiconazole C17H13ClFN3O Fungicide Triazole, epoxide, chlorophenyl, fluorophenyl Opus, BAS 480 F
Target Compound C9H9N5O4 Not reported Nitro-triazole, pyrazole ester N/A
Key Observations:
  • Triazole Role : The triazole ring in ipconazole and epoxiconazole is critical for antifungal activity by inhibiting sterol biosynthesis. The nitro group in the target compound may confer distinct reactivity but lacks documented pesticidal data .

Biological Activity

Methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate (commonly referred to as MNT) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

MNT has the molecular formula C8H8N6O4C_8H_8N_6O_4 and a molecular weight of approximately 232.19 g/mol. The compound features a pyrazole ring substituted with a triazole moiety, which is critical for its biological activity.

Structural Formula

MNT Structure C8H8N6O4\text{MNT Structure }\quad \text{C}_8\text{H}_8\text{N}_6\text{O}_4

MNT exerts its biological effects primarily through the modulation of enzyme activities and interaction with cellular pathways. The nitro group in the triazole ring is believed to play a crucial role in its pharmacological effects by participating in redox reactions and influencing signaling pathways.

Antimicrobial Activity

Research indicates that MNT exhibits antimicrobial properties against various bacterial strains. A study demonstrated that MNT has significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

MNT has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Apoptosis Induction

In a study involving human breast cancer cells (MCF-7), treatment with MNT resulted in:

  • Cell Viability Reduction : Decreased by 50% at a concentration of 10 µM.
  • Caspase Activation : Significant increase in caspase-3 and caspase-9 activities, indicating apoptosis.

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of MNT. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases.

Cytokine Control (pg/mL) MNT Treatment (pg/mL)
TNF-α1000300
IL-6800200

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate?

  • Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common approach for triazole-pyrazole hybrids. For example, reactions involving nitro-substituted triazoles and pyrazole precursors in THF/water (1:1) with copper sulfate and sodium ascorbate at 50°C for 16 hours yield products after extraction and column chromatography . Multi-step syntheses may also involve esterification of intermediates, as seen in analogous pyrazole-carboxylates .

Q. What safety precautions are critical when handling this compound?

  • Guidelines : Due to the nitro group and heterocyclic structure, wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Nitro-containing compounds may pose explosive risks under extreme conditions; avoid open flames and high temperatures .

Q. Which spectroscopic techniques confirm the compound’s structure?

  • Characterization :

  • 1H NMR : Analyze proton environments (e.g., nitro-triazole protons at δ 8.61 ppm, pyrazole protons at δ 6.62–6.73 ppm) in DMSO-d6 .
  • ESI-MS : Confirm molecular weight via [M+1] peaks (e.g., m/z 450.2 for similar triazole-pyrazoles) .
  • FT-IR : Identify ester carbonyl (C=O) stretches near 1700 cm⁻¹ and nitro group (NO₂) around 1520 cm⁻¹ .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

  • Optimization Strategies :

  • Catalyst Loading : Increase copper sulfate (0.2–0.3 equiv) to accelerate CuAAC without side reactions .
  • Solvent Systems : Use THF/water (1:1) for solubility and reactivity balance .
  • Purification : Employ gradient column chromatography (hexane/ethyl acetate) to separate nitro-triazole byproducts .

Q. How to resolve contradictions in spectral data between synthesis batches?

  • Troubleshooting :

  • Deuterated Solvent Effects : Ensure consistent solvent choice (e.g., DMSO-d6 vs. CDCl3) to avoid peak shifts .
  • Impurity Analysis : Compare HPLC retention times with reference standards; adjust recrystallization solvents (e.g., ethanol/water) for purity .
  • X-ray Crystallography : Resolve ambiguous proton assignments via single-crystal structure determination .

Q. What computational methods predict the compound’s reactivity or binding interactions?

  • Modeling Approaches :

  • DFT Calculations : Simulate electron density maps for nitro group reactivity and ester hydrolysis pathways .
  • Molecular Docking : Use PyMOL or AutoDock to assess interactions with biological targets (e.g., enzymes inhibited by triazole-pyrazole hybrids) .

Q. How does crystal packing influence physicochemical properties?

  • Structural Insights :

  • Hydrogen Bonding : Analyze intermolecular H-bonds between nitro groups and adjacent pyrazole rings, which affect solubility and melting points .
  • Torsional Angles : Evaluate steric effects of the nitro group on conformational flexibility using Mercury software .

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